3-bromo-2H-pyran-2-one

Descripción general

Descripción

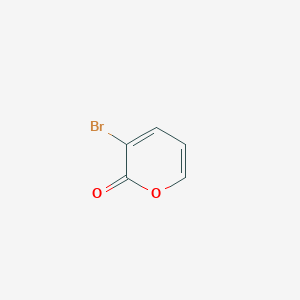

3-bromo-2H-pyran-2-one: is a heterocyclic compound that belongs to the pyranone family It is characterized by a six-membered ring containing an oxygen atom and a bromine substituent at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method is the use of N-bromosuccinimide (NBS) in chloroform, which facilitates the bromination at the third position of the pyranone ring . The reaction conditions generally include:

Reagents: N-bromosuccinimide, chloroform

Temperature: Room temperature

Reaction Time: Several hours

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.

Análisis De Reacciones Químicas

Substitution Reactions

Mechanism: The bromine atom at the 3-position undergoes nucleophilic substitution, facilitated by the electron-deficient nature of the pyranone ring.

Key Reactions:

- Nucleophilic substitution with amines or thiols in the presence of bases (e.g., K2CO3 or NaH) yields substituted pyranones.

- Alkynylation using alkynes and palladium catalysts forms 3-alkynyl-2H-pyran-2-one derivatives.

Reagents and Conditions:

- Nucleophiles: Amines (e.g., aniline), thiols (e.g., benzene thiol), alkynes (e.g., phenylacetylene).

- Base: K2CO3, NaH.

- Solvent: DMF, THF.

- Temperature: Room temperature to 80°C.

Products:

- Aryl-substituted pyranones (e.g., 3-phenylamino-2H-pyran-2-one).

- Alkynyl derivatives (e.g., 3-phenylethynyl-2H-pyran-2-one).

| Reaction Type | Reagent | Product |

|---|---|---|

| Substitution | Aniline/K2CO3 | 3-Phenylamino-2H-pyran-2-one |

| Alkynylation | Phenylacetylene/Pd | 3-Phenylethynyl-2H-pyran-2-one |

Oxidation and Reduction Reactions

Oxidation: The compound undergoes oxidation to form derivatives with enhanced electrophilic character.

Reduction: The lactone ring remains intact, but the bromine substituent is reduced to a hydroxyl group.

Key Reactions:

- Oxidation with KMnO4 or H2O2 yields 3-bromo-2H-pyran-2-one oxo derivatives.

- Reduction with NaBH4 or LiAlH4 produces 3-hydroxy-2H-pyran-2-one.

Reagents and Conditions:

- Oxidizing Agents: KMnO4 (basic conditions), H2O2 (acidic conditions).

- Reducing Agents: NaBH4, LiAlH4.

- Solvent: Water, THF.

- Temperature: 0°C to 50°C.

Products:

- Oxo derivatives (e.g., this compound oxo).

- Hydroxy derivatives (e.g., 3-hydroxy-2H-pyran-2-one).

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO4/NaOH | This compound oxo |

| Reduction | NaBH4 | 3-Hydroxy-2H-pyran-2-one |

Diels-Alder Cycloadditions

Mechanism: this compound acts as an ambiphilic diene, reacting with both electron-rich and electron-poor dienophiles.

Key Findings:

- Regioselectivity: Theoretical DFT studies indicate meta-regioselectivity on the exo pathway .

- Stereochemistry: The cycloadducts exhibit endo preference due to secondary orbital interactions .

- Reactivity: 3,5-Dibromo derivatives show lower activation energies than mono-bromo analogs .

Reagents and Conditions:

- Dienophiles: Maleic anhydride, ethylene, activated alkenes.

- Catalysts: Lewis acids (e.g., AlCl3), thermal conditions.

- Temperature: 25°C to 100°C.

Products:

| Dienophile | Reaction Conditions | Major Product |

|---|---|---|

| Maleic Anhydride | Thermal (80°C) | Meta-exo cycloadduct |

| Ethylene | AlCl3 (25°C) | Endo cycloadduct |

Other Reactions

Coupling Reactions:

- Stille Coupling: Forms 3-aryl-5-bromo-2-pyrone derivatives using organostannanes .

- Catalytic Cross-Coupling: Generates heteroaryl-substituted pyranones under palladium catalysis .

Byproducts:

- Synthesis Intermediates: 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one and 5-bromo-2-pyrone are common byproducts .

Research Highlights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-2H-pyran-2-one has shown promise in medicinal chemistry, particularly in cancer research. It primarily targets glioma stem-like cells (GSCs), which are implicated in tumor formation and resistance to conventional therapies. Research indicates that BHP can inhibit key signaling pathways associated with GSC maintenance, such as the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase pathways .

Case Study: Inhibition of GSCs

- A study demonstrated that treatment with BHP resulted in:

Organic Synthesis

BHP serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : It can be oxidized to form different derivatives.

- Reduction Reactions : Reduction can yield 3-hydroxy-2H-pyran-2-one .

The versatility of BHP in these reactions makes it a valuable building block for synthesizing more complex molecules.

| Reaction Type | Description | Major Products |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Various substituted pyranones |

| Oxidation | Conversion to oxidized derivatives | Oxidized derivatives |

| Reduction | Formation of 3-hydroxy-2H-pyran-2-one | Hydroxy derivatives |

Material Science

In material science, this compound has been investigated for its potential applications in organic light-emitting devices (OLEDs) due to its luminescent properties. Its unique structure allows for efficient charge transport and light emission, making it suitable for use in advanced electronic materials.

Mecanismo De Acción

The mechanism of action of 3-bromo-2H-pyran-2-one involves its interaction with various molecular targets. The bromine substituent makes the compound highly reactive, allowing it to participate in nucleophilic substitution reactions. The pyranone ring structure also enables interactions with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

2H-pyran-2-one: The parent compound without the bromine substituent.

3-chloro-2H-pyran-2-one: Similar structure with a chlorine substituent instead of bromine.

3-iodo-2H-pyran-2-one: Similar structure with an iodine substituent.

Uniqueness: 3-bromo-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine substituent enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Actividad Biológica

3-Bromo-2H-pyran-2-one, also referred to as BHP, is a compound belonging to the pyran family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its potential applications in cancer therapy, antimicrobial properties, and other pharmacological effects. The compound's mechanism of action, biochemical pathways involved, and relevant case studies will be discussed in detail.

Chemical Structure and Properties

This compound features a six-membered ring structure containing one oxygen atom and a bromine substituent at the 3-position. The molecular formula is C₅H₄BrO, with a molecular weight of approximately 173.99 g/mol. This unique arrangement contributes to its chemical reactivity and potential biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄BrO |

| Molecular Weight | 173.99 g/mol |

| Structure | Pyran ring with bromine |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly against glioma stem-like cells (GSCs) and bladder cancer cells. The compound has been shown to inhibit key signaling pathways involved in tumor growth and maintenance.

- Targeting GSCs : BHP interacts with glioma stem-like cells, inhibiting the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways. This results in reduced maintenance of GSC populations and inhibition of sphere formation, which are characteristic of these cancer cells .

- Induction of Apoptosis : In studies involving T24 human bladder carcinoma cells, BHP treatment led to cell cycle arrest and apoptosis. The compound increased the production of reactive oxygen species (ROS) and activated caspases, crucial for apoptosis .

Table 2: Summary of Anticancer Effects

| Study Focus | Findings |

|---|---|

| Glioma Stem Cells | Inhibition of GSC maintenance; reduced sphere formation |

| Bladder Cancer Cells | Induction of apoptosis; activation of caspases; increased ROS production |

Case Study 1: Glioma Treatment

A study published in Molecular Medicine Reports explored the effects of BHP on glioma stem-like cells. The results demonstrated that BHP significantly inhibited cell proliferation and induced apoptosis through modulation of critical signaling pathways.

Case Study 2: Bladder Cancer Cell Line

In another investigation focusing on T24 bladder cancer cells, BHP was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis via mitochondrial pathways. Flow cytometry analysis confirmed these findings by showing an increase in apoptotic cells following treatment with varying concentrations of BHP .

Propiedades

IUPAC Name |

3-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMFAVNCKFUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447599 | |

| Record name | 3-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19978-32-6 | |

| Record name | 3-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-bromo-2H-pyran-2-one a useful compound in organic synthesis?

A1: The research article "An Improved Preparation of 3‐Bromo‐2H‐Pyran‐2‐one: An Ambiphilic Diene for Diels‐Alder Cycloadditions" [] highlights the compound's potential as an ambiphilic diene in Diels-Alder cycloadditions. This means it can react with a variety of dienophiles, allowing for the synthesis of diverse cyclic compounds. The paper focuses on an improved method for its synthesis, which is crucial for making it more readily available for research and potential applications.

Q2: What are some of the intermediates and byproducts involved in the synthesis of this compound described in the paper?

A2: The synthesis described in the paper involves several intermediates, including 3-bromo-5,6-dihydro-2H-pyran-2-one and 3,5-dibromo-5,6-dihydro-2H-pyran-2-one []. It also mentions the formation of byproducts such as 5-bromo-2-pyrone and 3,5-dibromo-2-pyrone during the synthesis process [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.